3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-11-10-15(19-8-9-23-3)22-17(20-11)16(12(2)21-22)13-4-6-14(18)7-5-13/h4-7,10,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFCXWRXPCKHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the methoxyethyl and dimethyl groups, leading to the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Anti-Mycobacterial Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anti-mycobacterial properties. Specifically, derivatives of this compound have been explored for their ability to inhibit mycobacterial ATP synthase. Research shows that certain modifications in the structure enhance their efficacy against tuberculosis-causing bacteria (Mycobacterium tuberculosis) .
Key Findings:
- Compounds with a phenyl ring at the 3-position showed improved binding to ATP synthase.
- In vivo studies demonstrated efficacy in reducing bacterial load in acute mouse models of tuberculosis .
Cyclin-Dependent Kinase Inhibition
The compound has also been investigated for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer progression. The pyrazolo[1,5-a]pyrimidine scaffold provides a promising avenue for developing selective CDK inhibitors .
Key Findings:
- Structure-activity relationship (SAR) studies indicate that specific substitutions can enhance selectivity and potency against various CDKs.
- Potential applications in treating cancers associated with CDK dysregulation have been highlighted.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is critical for optimizing its pharmacological properties.
| Modification | Effect on Activity | Notes |
|---|---|---|
| 4-Chlorophenyl group | Enhances binding affinity | Critical for anti-mycobacterial activity |
| Methoxyethyl substitution | Improves solubility | Affects bioavailability |
| Dimethyl groups at positions 2 and 5 | Increases potency | Modulates interaction with targets |
Case Study 1: Tuberculosis Treatment
A study published in Pharmaceuticals explored the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited significant inhibition of bacterial growth both in vitro and in vivo .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results showed that it effectively reduced cell viability in several cancer types, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its biological activity and selectivity compared to other derivatives.
Biological Activity
3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C17H19ClN4O
- Molecular Weight : 330.82 g/mol
- Exact Mass : 330.124739 g/mol
Synthesis
The synthesis of this compound involves several methods including refluxing with thiourea and catalytic methods. The compound is derived from pyrazolo[1,5-a]pyrimidine, a class known for various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activities. For instance, compounds designed with similar structures have shown efficacy as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .
Receptor Interaction
The compound has been evaluated for its interaction with various receptors. It has shown potential as a non-peptidic antagonist for corticotropin-releasing factor (CRF) receptors, which play a role in stress response and related pathologies . This suggests that it may have applications in treating stress-related disorders.
Inhibition Studies
In vitro studies demonstrated that the compound exhibits strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. This inhibition is indicative of its potential role in inflammatory responses, particularly in conditions mediated by leukotrienes .
Preclinical Evaluations
In preclinical settings, compounds similar to this compound have been assessed for their pharmacological profiles. For example:
- Compound MPZP : Showed significant activity in preclinical trials targeting similar pathways .
- R121919 : This compound was studied in Phase II trials but was discontinued due to adverse effects, highlighting the importance of thorough evaluation during drug development .
Research Findings
| Study | Findings |
|---|---|
| Zhao et al., 2007 | Identified structural analogs with CRF receptor antagonism. |
| Richardson et al., 2008 | Demonstrated the efficacy of related compounds in stress modulation. |
| Gehlert et al., 2007 | Reported on pharmacokinetics and receptor binding affinities for similar pyrazolo derivatives. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
